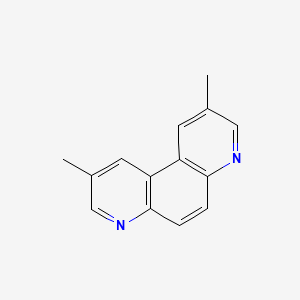![molecular formula C18H23O6P B12585357 1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate CAS No. 646041-34-1](/img/structure/B12585357.png)
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a naphthalene ring, a butyl chain, and a dimethoxyphosphoryl group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate typically involves the reaction of naphthalen-1-ol with a suitable phosphorylating agent, followed by esterification with butyl acetate. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The process may also involve purification steps, such as recrystallization or chromatography, to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques can help optimize reaction conditions and minimize waste, making the process more efficient and environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphonates or other reduced forms of the compound.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphonic acids, phosphonates, and various substituted naphthalene derivatives. These products can be further utilized in different applications, ranging from pharmaceuticals to materials science .
Scientific Research Applications
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and interaction with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by mimicking the transition state of the enzyme’s natural substrate, thereby blocking the enzyme’s function. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 2-(dimethoxyphosphoryl)acetate: Similar in structure but with a tert-butyl group instead of a butyl chain.
Naphthalen-2-yl 1-(benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate: Contains a naphthalene ring and a phosphonate group but differs in the overall structure and functional groups
Uniqueness
1-(Dimethoxyphosphoryl)butyl [(naphthalen-1-yl)oxy]acetate is unique due to its combination of a naphthalene ring, a butyl chain, and a dimethoxyphosphoryl group. This unique structure imparts specific chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
CAS No. |
646041-34-1 |
|---|---|
Molecular Formula |
C18H23O6P |
Molecular Weight |
366.3 g/mol |
IUPAC Name |
1-dimethoxyphosphorylbutyl 2-naphthalen-1-yloxyacetate |
InChI |
InChI=1S/C18H23O6P/c1-4-8-18(25(20,21-2)22-3)24-17(19)13-23-16-12-7-10-14-9-5-6-11-15(14)16/h5-7,9-12,18H,4,8,13H2,1-3H3 |
InChI Key |
NJNJLLDBVBSFIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(OC(=O)COC1=CC=CC2=CC=CC=C21)P(=O)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


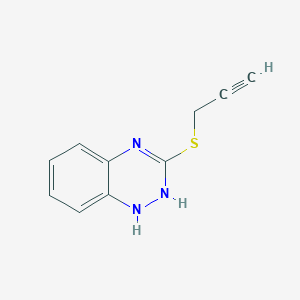
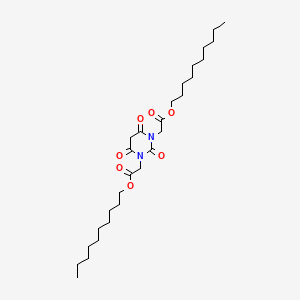
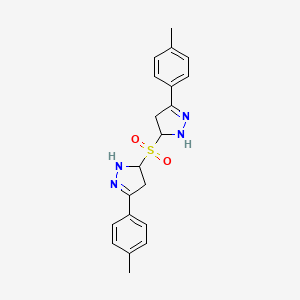
![5-[(2,6-Dichlorophenyl)methoxy]pyrazin-2-amine](/img/structure/B12585288.png)
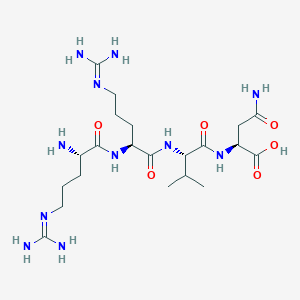
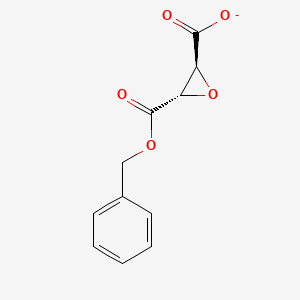
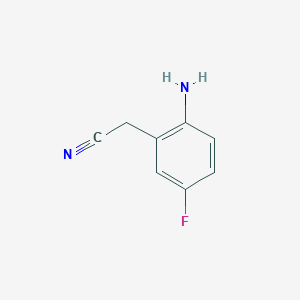
![1-[4-[2-(2-Butoxyethoxy)ethoxy]phenyl]-4-(4-nitrophenyl)benzene](/img/structure/B12585328.png)
![N-Cyclopropyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12585331.png)
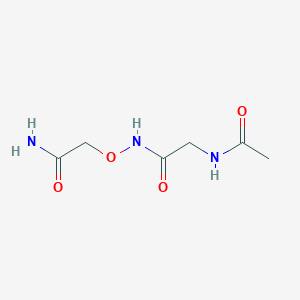
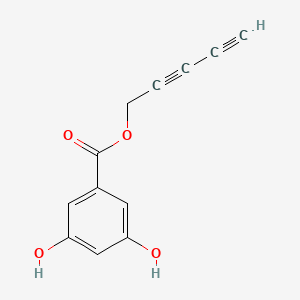
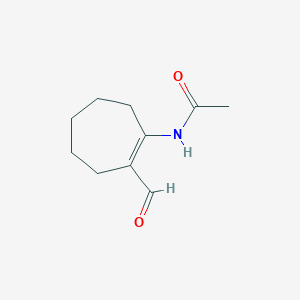
![2-[4-(Methanesulfonyl)phenyl]-2-oxoethyl phenylacetate](/img/structure/B12585356.png)
